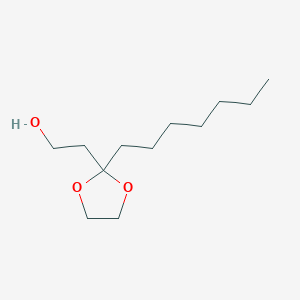
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol is a chemical compound with the molecular formula C12H24O3 It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol typically involves the reaction of heptanal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The general reaction conditions include:
Reactants: Heptanal and ethylene glycol
Catalyst: Acid catalyst such as p-toluenesulfonic acid
Solvent: Toluene
Temperature: Reflux conditions
Water Removal: Dean-Stark apparatus to continuously remove water formed during the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of efficient water removal techniques and optimized reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Heptanoic acid or heptanal
Reduction: Heptanol or heptane
Substitution: Heptyl chloride or heptyl bromide
Scientific Research Applications
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-ol
- 2-(2-Isopropyl-1,3-dioxolan-2-yl)ethan-1-ol
- 2-(1,3-Dioxolan-2-yl)ethan-1-ol
Uniqueness
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol is unique due to its heptyl group, which imparts distinct physicochemical properties compared to other dioxolanes
Properties
CAS No. |
161838-89-7 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(2-heptyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-12(8-9-13)14-10-11-15-12/h13H,2-11H2,1H3 |
InChI Key |
GDBXOEXCGUPJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















